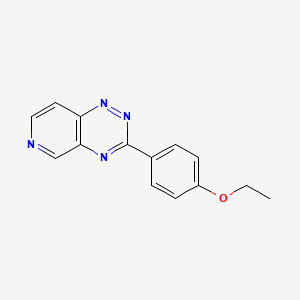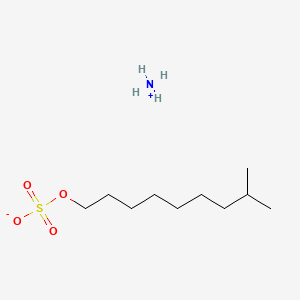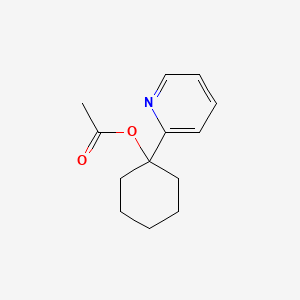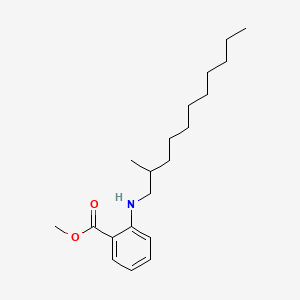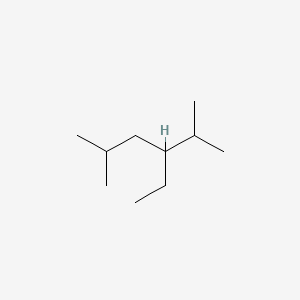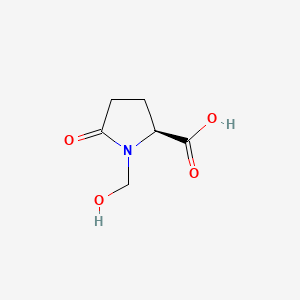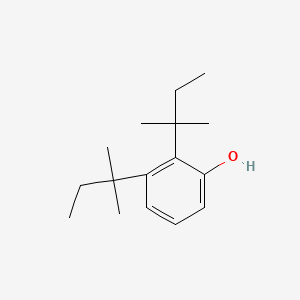
Di-tert-pentylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of di-tert-pentylphenol typically involves the reaction of 2,4-di-tert-butylphenol with benzotriazole under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified through various techniques such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Di-tert-pentylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at its alkyl side chains, leading to the formation of hydroxy and oxo functions.
Substitution: It can undergo substitution reactions where the hydrogen atoms on the phenol ring are replaced by other functional groups.
Common Reagents and Conditions
Substitution: Reagents like halogens or nitrating agents are used under controlled temperature and pressure.
Major Products Formed
Scientific Research Applications
Di-tert-pentylphenol has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of di-tert-pentylphenol involves its ability to absorb ultraviolet light and prevent the degradation of materials. It acts by neutralizing free radicals and reducing the production of reactive oxygen species, thereby protecting the integrity of the materials it is used in . Additionally, its antioxidant properties contribute to its effectiveness in various applications .
Comparison with Similar Compounds
Similar Compounds
2,4-Di-tert-butylphenol: Another phenolic compound with similar antioxidant properties.
2-(2H-benzotriazol-2-yl)-4,6-di-tert-butylphenol: A closely related compound used as a UV stabilizer.
Uniqueness
Di-tert-pentylphenol is unique due to its specific structure, which provides enhanced stability and effectiveness as a UV absorber compared to other similar compounds. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in both scientific research and industrial applications .
Properties
CAS No. |
25231-47-4 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
2,3-bis(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C16H26O/c1-7-15(3,4)12-10-9-11-13(17)14(12)16(5,6)8-2/h9-11,17H,7-8H2,1-6H3 |
InChI Key |
BRIRGRNYHFFFHD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=C(C(=CC=C1)O)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


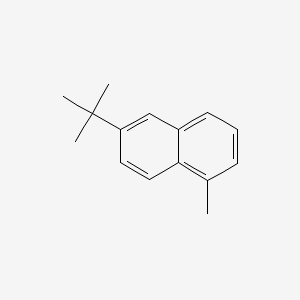
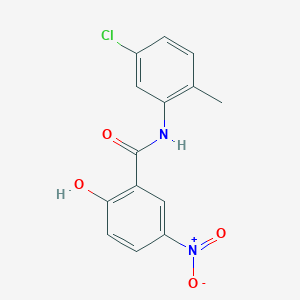
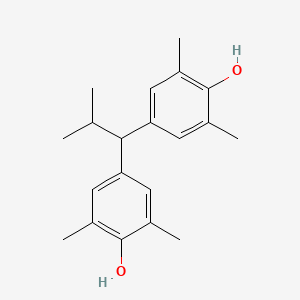

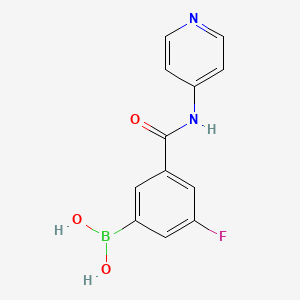
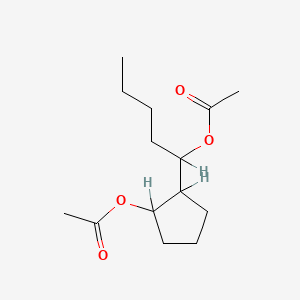
![2-[(2,5-dichloropyrimidin-4-yl)amino]-N-methoxybenzamide](/img/structure/B12647712.png)
